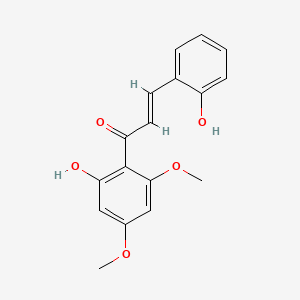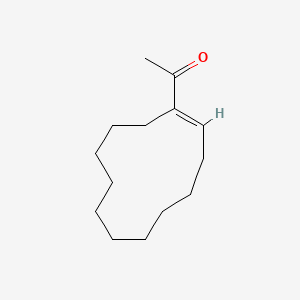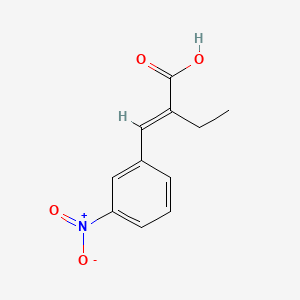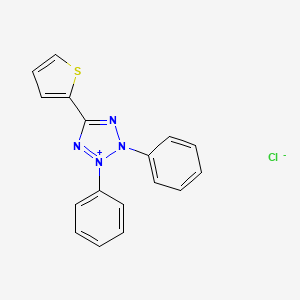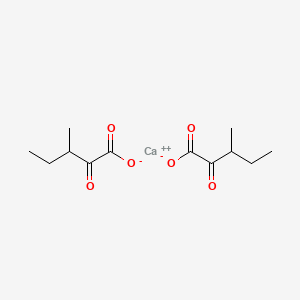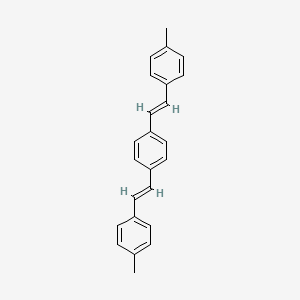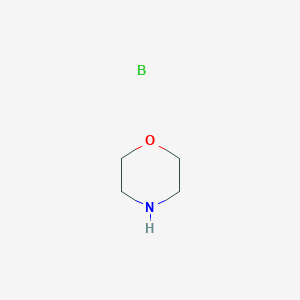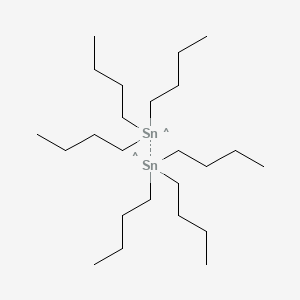![molecular formula C10H11N7O2S B1337098 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 958994-81-5](/img/structure/B1337098.png)
9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of a thiadiazole ring and a purine derivative
Mechanism of Action
Target of Action
The compound, also known as 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione, has been found to target BRAF and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation. BRAF is a protein kinase involved in the MAPK/ERK pathway, which regulates cell division and differentiation, while VEGFR-2 is a receptor tyrosine kinase that plays a key role in angiogenesis .
Mode of Action
The compound interacts with its targets (BRAF and VEGFR-2) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the MAPK/ERK and VEGF signaling pathways. By inhibiting BRAF, it disrupts the MAPK/ERK pathway, which can lead to the suppression of cell growth and proliferation . By inhibiting VEGFR-2, it disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis .
Result of Action
The compound’s action results in the inhibition of cell growth and angiogenesis, which can potentially lead to the suppression of tumor growth . It has demonstrated remarkable cytotoxicity, with IC50 values ranging from 3.58 to 15.36 μM, against three cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has been shown to have significant interactions with enzymes such as urease . The compound’s thiadiazole group can form hydrogen bonds with the enzyme’s active site, leading to inhibition of the enzyme’s activity .
Cellular Effects
In cellular studies, this compound has been found to have cytotoxic effects on certain cell lines . The compound’s influence on cell function is linked to its ability to inhibit key enzymes, potentially disrupting cell signaling pathways and affecting gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to changes in enzyme activity and gene expression . For example, the compound’s inhibition of urease can disrupt the enzyme’s normal function, potentially leading to changes in cellular metabolism .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. The compound’s interactions with enzymes such as urease suggest it could influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.
Attachment to the Purine Derivative: The 5-amino-1,3,4-thiadiazole is then reacted with a purine derivative, such as 1,3-dimethylxanthine, under conditions that facilitate the formation of a covalent bond between the thiadiazole and the purine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce alkyl or acyl groups at the amino position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents.
Purine derivatives: Compounds like caffeine and theobromine share the purine core structure but have different functional groups attached.
Uniqueness
What sets 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione apart is its combination of a thiadiazole ring with a purine derivative. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7O2S/c1-15-7-6(8(18)16(2)10(15)19)12-4-17(7)3-5-13-14-9(11)20-5/h4H,3H2,1-2H3,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDYPRKPEWPUOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
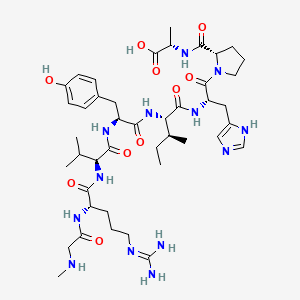
![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)
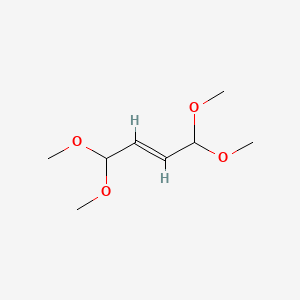

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
